molecular formula C14H17N3 B14141644 (+)-N-Ethyl-I+/--phenyl-2-pyrazineethanamine CAS No. 248250-52-4

(+)-N-Ethyl-I+/--phenyl-2-pyrazineethanamine

Cat. No.: B14141644
CAS No.: 248250-52-4
M. Wt: 227.30 g/mol
InChI Key: BMZJDBUUTBVQKV-UHFFFAOYSA-N
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Description

(+)-N-Ethyl-I+/–phenyl-2-pyrazineethanamine is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-N-Ethyl-I+/–phenyl-2-pyrazineethanamine typically involves the reaction of ethylamine with phenyl-2-pyrazineethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of (+)-N-Ethyl-I+/–phenyl-2-pyrazineethanamine involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-N-Ethyl-I+/–phenyl-2-pyrazineethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

(+)-N-Ethyl-I+/–phenyl-2-pyrazineethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (+)-N-Ethyl-I+/–phenyl-2-pyrazineethanamine involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-pyrazineethanamine
  • Phenyl-2-pyrazineethanamine
  • N-Methyl-2-pyrazineethanamine

Uniqueness

(+)-N-Ethyl-I+/–phenyl-2-pyrazineethanamine stands out due to its unique combination of ethyl and phenyl groups attached to the pyrazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

248250-52-4

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

N-ethyl-1-phenyl-2-pyrazin-2-ylethanamine

InChI

InChI=1S/C14H17N3/c1-2-16-14(12-6-4-3-5-7-12)10-13-11-15-8-9-17-13/h3-9,11,14,16H,2,10H2,1H3

InChI Key

BMZJDBUUTBVQKV-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC1=NC=CN=C1)C2=CC=CC=C2

Origin of Product

United States

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